molecular formula C20H17N3O4 B12186692 N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine

Cat. No.: B12186692
M. Wt: 363.4 g/mol
InChI Key: CUZUEARWWRHNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a carbonyl group, which is further linked to a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation or acylation.

    Carbonylation: The carbonyl group can be introduced through carbonylation reactions using reagents like carbon monoxide, carbon dioxide, or triphosgene.

    Glycylglycine Coupling: The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated peptide synthesizers, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the glycylglycine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, peptide coupling reagents like EDCI or DCC.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine has several scientific research applications, including:

    Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be studied for its potential as a therapeutic agent.

    Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex quinoline-based compounds.

    Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The glycylglycine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine is unique due to its specific combination of a quinoline core, phenyl substitution, and glycylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[(2-phenylquinoline-4-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H17N3O4/c24-18(21-12-19(25)26)11-22-20(27)15-10-17(13-6-2-1-3-7-13)23-16-9-5-4-8-14(15)16/h1-10H,11-12H2,(H,21,24)(H,22,27)(H,25,26)

InChI Key

CUZUEARWWRHNBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.